

SIKs-IN-1 potency comparison with YKL-06-061

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: SIKs-IN-1

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Quantitative Potency Data for YKL-06-061

The table below summarizes the known inhibitory concentration (IC50) values for YKL-06-061 against the three Salt-Inducible Kinase (SIK) isoforms. IC50 represents the concentration of a compound needed to inhibit a biological process by half, with a lower value indicating greater potency [1] [2] [3].

Kinase Isoform	IC50 (nM)
SIK1	6.56 nM
SIK2	1.77 nM
SIK3	20.5 nM

From this data, YKL-06-061 shows the highest potency against **SIK2** and the lowest against **SIK3** [4].

Biological Activity and Experimental Evidence

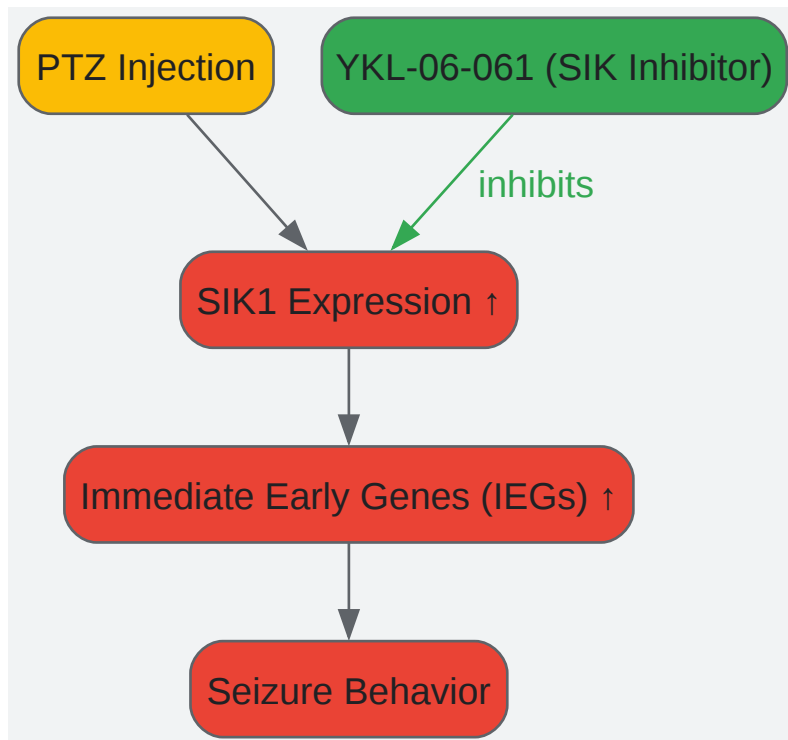
YKL-06-061 has demonstrated significant biological effects in research models, particularly in neuroscience and dermatology.

- Anti-Epileptic Effects:** A key study found that YKL-06-061 decreases seizure activity and prevents neuronal overactivity in a mouse model of pentylenetetrazole (PTZ)-induced epilepsy [5] [6]. The

proposed mechanism involves the inhibition of PTZ-induced SIK1 overexpression, which subsequently reduces the expression of Immediate Early Genes (IEGs) linked to seizures [5].

- **Dermatologic Research Potential:** In melanoma cell lines, YKL-06-061 causes a dose-dependent increase in the mRNA expression of the Microphthalmia-associated Transcription Factor (MITF), suggesting its relevance in research on skin pigmentation and cancer [7] [3].

The following diagram illustrates the anti-epileptic mechanism of YKL-06-061 as described in the research [5]:



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Detailed Experimental Protocols

The anti-epileptic research on YKL-06-061 provides a clear experimental workflow that can be used as a reference [5].

In Vivo Seizure Model

- **Animal Model:** Male C57BL/6J mice (8-week-old).
- **Seizure Induction:** A single intraperitoneal (i.p.) injection of Pentylene-tetrazole (PTZ) at 45 mg/kg.

- **Treatment:** YKL-06-061 (dissolved in DMSO) was administered via i.p. injection at doses of 10, 20, or 40 mg/kg for 7 days. PTZ was injected 30 minutes after the last YKL-06-061 dose.
- **Seizure Behavior Assessment:** Seizures were observed and scored for 1 hour according to the modified Racine scale:
 - **Level 0:** Normal activity.
 - **Level 1:** Vertical tail and body shaking.
 - **Level 2:** Local clonic seizure (bilateral forelimb or unilateral limb twitching).
 - **Level 3:** Systemic clonic seizure (limb twitching).
 - **Level 4:** Ankylotic convulsion (forelimb flexion, hind limb stiffness, or rollover).
 - **Level 5:** Systemic tetanic convulsion and death.
- **Susceptibility Scoring:** A composite score was calculated based on the latencies to partial clonic (PC), general clonic (GC), and tonic-clonic (TC) seizures using the formula: $(0.2) (1/PC \text{ latency}) + (0.3) (1/GC \text{ latency}) + (0.5) (1/TC \text{ latency})$. A higher score indicates greater seizure susceptibility [5].

Molecular Analysis

- **Tissue Preparation:** After behavioral tests, mice were perfused, and brains were fixed, dehydrated, and sectioned.
- **Immunohistochemistry (IHC):** Brain sections were treated with hydrogen peroxide to block endogenous peroxidases and then incubated with antibodies against target proteins (e.g., SIK1, IEGs) to visualize their expression and localization in brain regions like the hippocampus and prefrontal cortex [5].
- **RT-PCR:** Used to quantify the mRNA expression levels of SIK isoforms and IEGs in the hippocampus [5].

Practical Research Considerations

- **Solubility:** YKL-06-061 is soluble in DMSO (up to ~20 mg/mL) but is insoluble in water [1] [3].
- **Storage:** The powder should be stored at -20°C, protected from light. Stock solutions in DMSO are best used fresh but can be stored at -80°C for up to 6 months, protected from light and moisture [3] [4].

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References

1. YKL 06-061 | $\geq 99\%$ (HPLC) | Selleck | SIK inhibitor [selleckchem.com]
2. YKL-06-061 | SIK Inhibitor | MedChemExpress [medchemexpress.com]
3. - YKL - 06 | 061 (salt-inducible kinase) inhibitor | InvivoChem SIK [invivochem.com]
4. - YKL - 06 | 061 | AMPK | TargetMol SIK [targetmol.com]
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